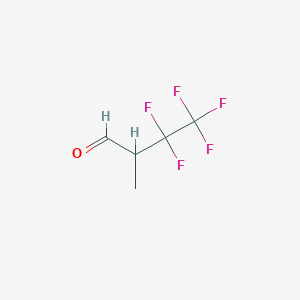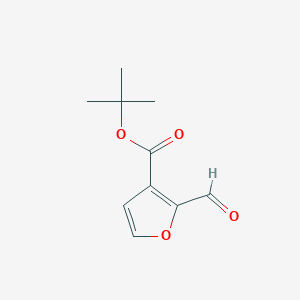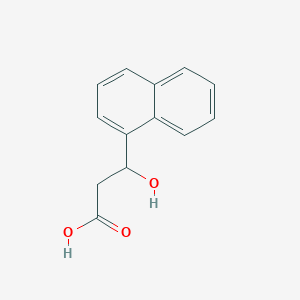![molecular formula C7H5BrClN3 B13599280 7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13599280.png)
7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolopyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination and chlorination of pyrrolopyrimidine derivatives. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction proceeds with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.
Scientific Research Applications
7-Bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects . The compound’s ability to induce apoptosis in cancer cells is also of significant interest .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound is similar in structure but lacks the bromine and methyl substituents.
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound has a similar structure but with different substituent positions.
Pyrazolo[3,4-d]pyrimidine: This compound has a different ring structure but shares some chemical properties.
Uniqueness
7-Bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific combination of bromine, chlorine, and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-4(8)5-6(12-3)7(9)11-2-10-5/h2,12H,1H3 |
InChI Key |
BWRXYAXWPNRMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=NC=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


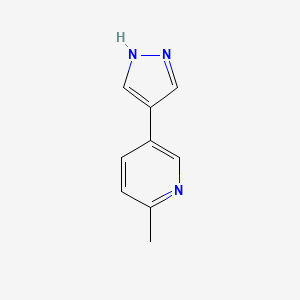
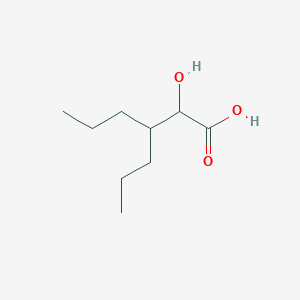
![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)

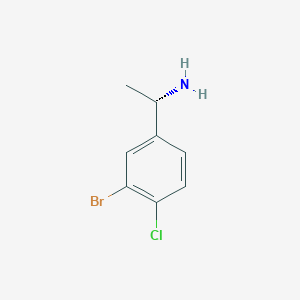



![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)

